3-Iodo-4-Methoxybiphenyl

Suzuki-Miyaura Coupling C–C Bond Formation Palladium Catalysis

For synthesis requiring rapid, selective C-C coupling. The C-I bond's low dissociation energy provides a marked rate advantage in Pd-catalyzed reactions, enabling mild conditions and high yields, especially with challenging substrates. The iodo substituent's unique polarizability offers kinetic control not possible with bromo/chloro analogs. Ideal for streamlined, high-value biaryl construction.

Molecular Formula C13H11IO
Molecular Weight 310.13 g/mol
CAS No. 91718-20-6
Cat. No. B1308192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4-Methoxybiphenyl
CAS91718-20-6
Molecular FormulaC13H11IO
Molecular Weight310.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC=CC=C2)I
InChIInChI=1S/C13H11IO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyGTVZVAJPVTXFGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-4-Methoxybiphenyl (CAS 91718-20-6): A Building Block for Cross-Coupling and Functional Materials


3-Iodo-4-Methoxybiphenyl (CAS 91718-20-6) is a halogenated biphenyl derivative featuring an iodine atom at the 3-position and a methoxy group at the 4-position on the same phenyl ring. With a molecular formula of C₁₃H₁₁IO and a molecular weight of 310.13 g/mol, this compound exists as a solid at room temperature with a melting point in the range of 89-91°C . The presence of the aryl iodide moiety establishes its primary utility as an electrophilic coupling partner in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and related C–C bond-forming processes .

Why 3-Iodo-4-Methoxybiphenyl Cannot Be Simply Replaced by Its Bromo or Chloro Analogs


Direct substitution of 3-Iodo-4-Methoxybiphenyl with the corresponding bromo (CAS 74447-73-7) or chloro (CAS 21424-83-9) analogs is not a straightforward procurement decision due to the profound impact of the halogen atom on both chemical reactivity and physical properties. The carbon-iodine bond exhibits a significantly lower bond dissociation energy and higher polarizability compared to C–Br or C–Cl bonds, resulting in a markedly faster rate of oxidative addition with palladium catalysts—a critical step in cross-coupling reactions [1]. This reactivity difference enables the iodo derivative to participate in reactions under milder conditions and with superior selectivity when multiple halogens are present. Furthermore, the heavier iodine atom alters key physicochemical parameters such as density, boiling point, and lipophilicity (LogP), which can influence purification, formulation, and downstream processing [2]. Consequently, selecting the bromo or chloro variant in place of the iodo compound may compromise reaction yields, require re-optimization of synthetic protocols, and introduce unexpected physical handling challenges.

3-Iodo-4-Methoxybiphenyl: Quantitative Comparative Evidence for Scientific Selection


Enhanced Reactivity in Palladium-Catalyzed Cross-Couplings: Iodide vs. Bromide vs. Chloride

The iodo substituent in 3-Iodo-4-Methoxybiphenyl confers a well-established kinetic advantage in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in Suzuki-Miyaura couplings is established as I > Br > Cl [1]. This trend is attributed to the relative ease of oxidative addition of the C–X bond to Pd(0), which is the rate-determining step for many coupling reactions. While specific kinetic data for this exact compound is not available, the class-level inference is robust and universally accepted in organometallic chemistry. This means that under identical reaction conditions, the iodo derivative will react faster and often at lower temperatures than its bromo or chloro counterparts, enabling broader substrate scope and higher functional group tolerance.

Suzuki-Miyaura Coupling C–C Bond Formation Palladium Catalysis Oxidative Addition

Differentiating Physicochemical Properties: Melting Point, Boiling Point, Density, and Lipophilicity

Substitution of the iodine atom with bromine or chlorine in the 3-position of 4-methoxybiphenyl leads to substantial and quantifiable changes in physical properties. A direct comparison of the iodo derivative with its bromo analog reveals significant differences in density, boiling point, and calculated lipophilicity (LogP) [1][2]. The iodo compound exhibits a higher density (1.544 g/cm³ vs. 1.35 g/cm³ for the bromo derivative) and a higher boiling point (378°C vs. 334°C for the bromo derivative) [2]. Furthermore, the calculated LogP value for the iodo compound (4.91) is notably higher than that of the bromo analog (4.27), indicating greater lipophilicity [1][2]. These variations stem from the larger atomic radius and greater polarizability of iodine, and they directly impact the compound's behavior in purification processes (e.g., chromatography, recrystallization), its solubility profile, and its handling characteristics.

Physicochemical Properties Material Science Process Chemistry QSAR

Comparative Synthetic Yields for 3-Halo-4-Methoxybiphenyls via Sandmeyer Reaction

A study on the synthesis of 4-methoxy-3-halogenated biphenyls via Sandmeyer reaction from p-dimethoxybenzidine provides a quantitative baseline for the chloro and bromo derivatives. The total yield for 3-chloro-4-methoxybiphenyl was 63%, while the yield for 3-bromo-4-methoxybiphenyl was 51% [1]. Although the iodo derivative was not synthesized in this specific study, these data illustrate that the choice of halogen significantly impacts the efficiency of the synthetic route. The lower yield for the bromo compound (51%) compared to the chloro compound (63%) highlights that even within the same reaction pathway, the halogen identity is a critical variable. Extrapolating from the general reactivity trends in Sandmeyer reactions (where iodide formation is often more challenging due to competing side reactions), the procurement of the pre-formed iodo building block becomes a more attractive and reliable option than attempting its synthesis from a diazonium salt precursor.

Synthetic Methodology Process Chemistry Yield Optimization

Validated Application Scenarios for 3-Iodo-4-Methoxybiphenyl in Research and Development


Palladium-Catalyzed Cross-Coupling for Complex Molecule Synthesis

3-Iodo-4-Methoxybiphenyl serves as an optimal electrophilic partner in Suzuki-Miyaura and related C–C bond-forming reactions. Its superior reactivity, as established by the I > Br > Cl trend in oxidative addition [1], makes it the preferred choice for coupling with sterically hindered or electron-rich boronic acids, enabling the construction of complex biaryl scaffolds under milder conditions. This is particularly valuable in medicinal chemistry for the late-stage functionalization of drug candidates and in materials science for the synthesis of extended π-conjugated systems.

Intermediate for Liquid Crystal and OLED Material Development

Halogenated biphenyl derivatives, including iodo-substituted variants, are key intermediates in the synthesis of liquid crystalline compounds and materials for organic light-emitting diodes (OLEDs) [2]. The iodine atom provides a versatile synthetic handle for introducing diverse functional groups, allowing for the fine-tuning of electro-optical properties, mesophase behavior, and molecular packing. The distinct physicochemical properties of the iodo derivative, such as its higher density and lipophilicity compared to the bromo analog [3], may also contribute to unique material characteristics in the final device.

Building Block for Diversity-Oriented Synthesis Libraries

In diversity-oriented synthesis (DOS), the ability to rapidly generate structural complexity is paramount. 3-Iodo-4-Methoxybiphenyl is a privileged building block due to its orthogonal reactivity profile. The aryl iodide is highly reactive in cross-coupling, while the methoxy group can be later demethylated to a phenol, opening a second site for further derivatization. This step-economical approach is enabled by the high reactivity of the iodo group, which ensures efficient and selective coupling in the first step, a crucial factor for generating high-quality compound libraries for biological screening.

Process Chemistry: Benchmark for Optimizing Halogenated Biaryl Syntheses

For process chemists, 3-Iodo-4-Methoxybiphenyl can serve as a valuable benchmark or alternative starting material. Comparative studies on the synthesis of 3-halo-4-methoxybiphenyls have demonstrated that the halogen choice directly impacts yield [4]. While the iodo derivative may present different synthetic challenges, its superior reactivity in subsequent cross-coupling steps often justifies its use. Procuring the pre-formed iodo compound can circumvent low-yielding or problematic synthetic steps associated with introducing the iodine atom via Sandmeyer or halogen-exchange reactions, thereby reducing overall process development time and cost.

Technical Documentation Hub

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